3-Buten-2-ol, 1-(2-propenyloxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78735-39-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-prop-2-enoxybut-3-en-2-ol |
InChI |
InChI=1S/C7H12O2/c1-3-5-9-6-7(8)4-2/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
HAYWTRUNHVDULK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(C=C)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 3 Buten 2 Ol, 1 2 Propenyloxy
Reactivity of the Alkene Moieties
The presence of two distinct carbon-carbon double bonds—one terminal and one internal and part of a vinyl ether-like system—provides multiple sites for reactions typical of alkenes. The electronic environment of each double bond differs, leading to potential selectivity in certain transformations.
Electrophilic Addition Reactions
Electrophilic addition is a fundamental reaction of alkenes, where an electrophile adds across the double bond, typically proceeding through a carbocation intermediate. quimicaorganica.orglasalle.edu For 3-Buten-2-ol (B146109), 1-(2-propenyloxy)-, addition can occur at either of the two alkene sites.
The reaction is initiated by the attack of the π-electrons of a double bond on an electrophile (E⁺). lasalle.edu This generates a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). The regioselectivity of the addition to unsymmetrical alkenes is generally governed by Markovnikov's rule, which states that the electrophile (often H⁺) adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. wikipedia.org
For the terminal alkene of the 2-propenyloxy group, the addition of an electrophile like HBr would be expected to proceed via a secondary carbocation, leading to the Markovnikov product.
For the internal alkene of the 3-buten-2-ol moiety, the situation is more complex. This double bond is part of what can be considered a substituted vinyl ether. The ether oxygen can stabilize an adjacent carbocation through resonance. This electronic effect would strongly direct the electrophile to the C4 position, forming a carbocation at C3 that is stabilized by the ether oxygen.
Table 1: Predicted Regioselectivity of Electrophilic Addition to 3-Buten-2-ol, 1-(2-propenyloxy)-
| Alkene Moiety | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product | Rationale |
| Terminal (Propenyloxy) | H⁺ | Br⁻ | 2-Bromo-1-(3-buten-2-yloxy)propane | Formation of the more stable secondary carbocation (Markovnikov's rule). |
| Internal (Butenol) | H⁺ | Br⁻ | 1-(2-Propenyloxy)-3-bromobutan-2-ol | Formation of a carbocation at C3 stabilized by the adjacent ether oxygen. |
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The alkene moieties in 3-Buten-2-ol, 1-(2-propenyloxy)- can potentially act as dienophiles in such reactions. The efficiency of a dienophile is generally increased by the presence of electron-withdrawing groups. organic-chemistry.org
Conversely, vinyl ethers, being electron-rich, are effective dienophiles in inverse-electron-demand Diels-Alder reactions, where the diene is electron-deficient. organic-chemistry.org Therefore, the internal double bond of the butenol (B1619263) portion is expected to readily participate in cycloadditions with electron-poor dienes. The terminal alkene of the allyl group would behave as a more typical, less reactive dienophile, suitable for reactions with electron-rich dienes. praxilabs.com
The molecule itself is not a conjugated diene and thus cannot directly participate as the 4π component in a standard Diels-Alder reaction. organicchemistrytutor.com
Table 2: Predicted Diels-Alder Reactivity
| Alkene Moiety | Role | Preferred Diene Type | Rationale |
| Terminal (Propenyloxy) | Dienophile | Electron-rich | Standard alkene reactivity. |
| Internal (Butenol) | Dienophile | Electron-poor | Electron-rich nature of the vinyl ether-like system favors inverse-electron-demand reactions. |
Radical Initiated Transformations
The allyl group is particularly susceptible to radical reactions due to the relatively low bond dissociation energy of the allylic C-H bonds. A radical initiator can abstract an allylic hydrogen from the propenyloxy group, generating a resonance-stabilized allyl radical. acs.orgcdnsciencepub.com
Once formed, this radical can undergo several transformations:
Addition to another alkene: The allyl radical can add to the double bond of another molecule, initiating a polymerization or oligomerization process. cdnsciencepub.com
Intramolecular cyclization: The radical could potentially add to the internal double bond of the same molecule, leading to the formation of a five- or six-membered cyclic ether radical. This process, known as radical-mediated cyclization, is a powerful method for forming cyclic systems. acs.orgnumberanalytics.com The newly formed radical would then need to be quenched, for instance, by abstracting a hydrogen atom from another molecule to propagate a chain reaction.
Research on allyl ether polymerization suggests that a radical-mediated cyclization (RMC) mechanism can occur, where an initially formed allyl ether radical reacts with the double bond of a second molecule to form a five-membered ring. acs.org
Reactivity of the Allyl Ether Linkage
The allyl ether functional group is a versatile synthon in organic chemistry, known for its participation in characteristic rearrangement and isomerization reactions.
Rearrangement Reactions (e.g., Claisen Rearrangement-type)
The structure of 3-Buten-2-ol, 1-(2-propenyloxy)- is that of an allyl vinyl ether derivative, making it a prime substrate for the Claisen rearrangement. This reaction is a libretexts.orglibretexts.org-sigmatropic rearrangement, a concerted, pericyclic process that occurs upon heating. byjus.comwikipedia.org The reaction proceeds through a highly ordered, six-membered chair-like transition state. libretexts.orglibretexts.org
In this specific case, the heating of 3-Buten-2-ol, 1-(2-propenyloxy)- would initiate the concerted reorganization of six electrons. A new carbon-carbon bond is formed between the terminal carbon of the allyl group (C3' of the propenyloxy moiety) and the C4 of the butenol moiety. Simultaneously, the C3-O bond of the butenol fragment breaks. byjus.comlibretexts.org
The expected product of this rearrangement is a γ,δ-unsaturated aldehyde, specifically 2-methyl-2-(prop-2-en-1-yl)pent-4-enal. The reaction is driven by the formation of a thermodynamically stable carbonyl group. wikipedia.org The stereochemistry of the starting material can influence the stereochemistry of the product due to the ordered nature of the transition state.
Isomerization Pathways
Allyl ethers can be isomerized to the corresponding (and generally more stable) vinyl ethers (propenyl ethers). This transformation can be catalyzed by bases or transition metal complexes. acs.orgorganic-chemistry.org
Base-Catalyzed Isomerization: Strong bases, such as lithium diisopropylamide (LDA), can deprotonate the allylic position to generate a carbanion, which then reprotonates at the terminal carbon to yield the vinyl ether. acs.orgorganic-chemistry.org Studies have shown that LDA can convert allylic ethers to (Z)-propenyl ethers with high stereoselectivity. acs.orgorganic-chemistry.org Potassium tert-butoxide (t-BuOK) can also be used, though it often requires higher temperatures. acs.org
Transition Metal-Catalyzed Isomerization: Various transition metal complexes, particularly those of ruthenium and iridium, are highly effective catalysts for the isomerization of allyl ethers to trans-propenyl ethers. rsc.orgresearchgate.net The mechanism is believed to involve the formation of a metal-hydride species which undergoes addition-elimination steps. researchgate.net
For 3-Buten-2-ol, 1-(2-propenyloxy)-, treatment with a suitable catalyst would be expected to isomerize the terminal double bond of the propenyloxy group to an internal double bond, forming a propenyl ether. This resulting enol ether is a valuable synthetic intermediate.
Table 3: Potential Isomerization Products
| Catalyst Type | Reagent Example | Expected Major Product | Key Feature |
| Strong Base | Lithium Diisopropylamide (LDA) | 1-((Z)-prop-1-en-1-yloxy)but-3-en-2-ol | High stereoselectivity for the (Z)-isomer. acs.org |
| Transition Metal | Ruthenium or Iridium Complex | 1-((E)-prop-1-en-1-yloxy)but-3-en-2-ol | High stereoselectivity for the (E)-isomer. rsc.org |
Reactivity of the Secondary Alcohol Functionality
The secondary alcohol group is a key site of reactivity in 3-Buten-2-ol, 1-(2-propenyloxy)-, enabling various oxidation, reduction, and derivatization reactions.
The secondary alcohol in 3-Buten-2-ol, 1-(2-propenyloxy)- can be oxidized to a ketone or reduced, although the latter is less common as it is already in a reduced state.
Oxidation: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. savemyexams.comlibretexts.org For 3-Buten-2-ol, 1-(2-propenyloxy)-, this would yield 1-(2-propenyloxy)but-3-en-2-one. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired selectivity and reaction conditions. libretexts.org Common methods include the use of chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or milder reagents like pyridinium (B92312) chlorochromate (PCC). libretexts.orgkhanacademy.org The general transformation is depicted below:
Reaction: 3-Buten-2-ol, 1-(2-propenyloxy)- → 1-(2-propenyloxy)but-3-en-2-one
| Oxidizing Agent | Typical Conditions | Product | Notes |
| Chromic Acid (Jones Reagent) | Acetone, 0°C to rt | Ketone | Strong oxidizing agent. libretexts.org |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ketone | Milder reagent, useful for sensitive substrates. libretexts.orgkhanacademy.org |
| Potassium Permanganate (KMnO₄) | Basic, cold, dilute | Ketone | Can also cleave the double bonds under harsher conditions. libretexts.org |
| Sodium Dichromate (Na₂Cr₂O₇) | Aqueous H₂SO₄ | Ketone | Similar to chromic acid. libretexts.org |
Reduction: While the secondary alcohol is already a reduced functional group, the term "reduction" in this context could refer to the reduction of the double bonds in the presence of the alcohol. However, typical catalytic hydrogenation conditions (e.g., H₂ over Pd/C) would likely reduce the double bonds to the corresponding saturated ether-alcohol. Selective reduction of one double bond over the other would be challenging. The reduction of the carbonyl in the corresponding ketone, 1-(2-propenyloxy)but-3-en-2-one, back to the secondary alcohol can be achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in
The secondary alcohol functionality serves as a handle for further molecular modifications through esterification and etherification.
Esterification: 3-Buten-2-ol, 1-(2-propenyloxy)- can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. nih.govgoogle.com This reaction is often catalyzed by a strong acid. msu.edu The esterification transforms the hydroxyl group into an ester linkage, which can alter the molecule's physical and chemical properties. For instance, reaction with acetic anhydride (B1165640) would yield 1-(2-propenyloxy)but-3-en-2-yl acetate.
| Reagent | Catalyst | Product Type |
| Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄) | Ester |
| Acyl Chloride (R-COCl) | Base (e.g., pyridine) | Ester |
| Acid Anhydride ((RCO)₂O) | Acid or Base | Ester |
Etherification: Further etherification of the secondary alcohol is possible, leading to a diether. A common method for ether synthesis is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. msu.edu For example, treatment of 3-Buten-2-ol, 1-(2-propenyloxy)- with a strong base like sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide) would yield the corresponding methyl ether. Reductive etherification of the corresponding ketone with an alcohol in the presence of a reducing agent is another pathway. organic-chemistry.org
| Method | Reagents | Intermediate | Product Type |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkoxide | Diether |
| Acid-Catalyzed Dehydration | Alcohol (R-OH), Acid | Oxonium ion | Symmetrical or unsymmetrical ether (can be complex) masterorganicchemistry.com |
Pericyclic Reactions and Sigmatropic Rearrangements
The presence of two allyl groups (one as an ether and one containing the alcohol) in 3-Buten-2-ol, 1-(2-propenyloxy)- makes it a potential candidate for sigmatropic rearrangements, a class of pericyclic reactions. libretexts.org Specifically, it is structurally related to precursors for the Claisen rearrangement. wikipedia.orgorganic-chemistry.org
The classic Claisen rearrangement involves the imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orglibretexts.org 3-Buten-2-ol, 1-(2-propenyloxy)- itself is not an allyl vinyl ether. However, it is an allyl homoallyl ether. A related and important reaction is the Cope rearrangement, which is a imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement of a 1,5-diene.
For 3-Buten-2-ol, 1-(2-propenyloxy)- to undergo a Claisen-type rearrangement, the secondary alcohol would likely need to be transformed into a vinyl ether. One possibility is through a mercury-catalyzed exchange with ethyl vinyl ether. redalyc.org The resulting allyl vinyl ether could then undergo a thermal imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the feasibility and stereochemistry of pericyclic reactions, including sigmatropic rearrangements. imperial.ac.ukresearchgate.netwikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
For a imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement, such as the Claisen rearrangement, the reaction can be conceptualized as the interaction between the HOMO of one allyl fragment and the LUMO of the other. imperial.ac.uk The reaction is thermally allowed because the symmetry of these frontier orbitals permits a constructive, bonding interaction in a suprafacial-suprafacial manner, leading to a stable, chair-like transition state. researchgate.netwikipedia.orgudel.edu The conservation of orbital symmetry allows the reaction to proceed through a concerted mechanism with a relatively low activation barrier. jove.com
The Woodward-Hoffmann rules provide a set of selection rules that predict the stereochemical outcome of pericyclic reactions based on the conservation of orbital symmetry. wikipedia.orgjove.com These rules are based on the number of electrons involved in the cyclic transition state and the topology of the orbital interactions (suprafacial or antarafacial). libretexts.orgwikipedia.org
For a imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement, there are 6 electrons (two from the sigma bond being broken and four from the two pi systems) involved in the cyclic transition state. According to the Woodward-Hoffmann rules, a system with 4n+2 electrons (where n=1) is thermally allowed to proceed via a suprafacial-suprafacial topology. wikipedia.org This means that the new sigma bond is formed on the same face of both pi systems. libretexts.org This prediction is consistent with the analysis from FMO theory and experimental observations of Claisen and Cope rearrangements, which typically proceed through a highly ordered, chair-like transition state. organic-chemistry.orgimperial.ac.uk The antarafacial-antarafacial pathway is also thermally allowed but is often geometrically constrained. wikipedia.org
Spectroscopic and Advanced Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
Detailed NMR studies are crucial for the unambiguous structural elucidation of organic molecules.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful methods for determining the connectivity of atoms within a molecule. wikipedia.org Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. wikipedia.orgsdsu.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings between protons and carbons, which is essential for piecing together the complete carbon skeleton. youtube.comscribd.com The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to determine the spatial proximity of protons, which aids in stereochemical assignments. princeton.edu
For "3-Buten-2-ol, 1-(2-propenyloxy)-", a comprehensive analysis using these 2D NMR techniques would be required to assign all proton and carbon signals and confirm the structure. However, specific COSY, HSQC, HMBC, or NOESY data for this compound are not available in published literature.
Stereochemical Assignment through NMR
The presence of a stereocenter at the C-2 position of the butenol (B1619263) moiety in "3-Buten-2-ol, 1-(2-propenyloxy)-" means that the compound can exist as enantiomers. NMR spectroscopy, particularly NOESY or ROESY experiments, in conjunction with chiral derivatizing agents or chiral solvating agents, would be the standard method for determining the relative and absolute stereochemistry. This analysis would involve observing key Nuclear Overhauser Effects (NOEs) between specific protons to deduce their spatial arrangement. No such stereochemical assignment studies for this specific compound have been found in the scientific literature.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a fundamental step in the identification of an unknown compound or the confirmation of a synthesized one. While the theoretical exact mass of "3-Buten-2-ol, 1-(2-propenyloxy)-" can be calculated, experimental HRMS data for this compound is not documented in readily accessible sources.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (often the molecular ion) to study its decomposition pathways. uab.edu This technique provides detailed structural information by revealing how the molecule breaks apart. wvu.edu For "3-Buten-2-ol, 1-(2-propenyloxy)-", an MS/MS study would elucidate the characteristic fragmentation patterns, helping to identify the compound in complex mixtures and to understand the stability of different parts of the molecule. Such detailed fragmentation pathway analyses for this specific ether are not available.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and conformation. chemicalbook.com
For "3-Buten-2-ol, 1-(2-propenyloxy)-", IR and Raman spectra would be expected to show characteristic bands for the C=C double bonds of the butenyl and propenyloxy groups, the C-O-C ether linkage, and the hydroxyl group. Conformational analysis, particularly through variable-temperature Raman spectroscopy, could provide insights into the different spatial arrangements (conformers) of the molecule and their relative stabilities. openreview.net While general IR spectra for the parent alcohol, 3-buten-2-ol (B146109), are available, detailed IR and Raman studies focused on the conformational analysis of "3-Buten-2-ol, 1-(2-propenyloxy)-" are absent from the literature. nist.govnist.gov
Detailed Vibrational Mode Assignments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules like 3-Buten-2-ol, 1-(2-propenyloxy)-. By analyzing the absorption or scattering of light, these methods provide a detailed fingerprint of the functional groups and bonds present. While a dedicated, fully assigned spectrum for 3-Buten-2-ol, 1-(2-propenyloxy)- is not widely published, a detailed assignment can be constructed based on the well-established characteristic frequencies of its constituent functional groups: the hydroxyl (-OH) group, the ether (C-O-C) linkage, and two carbon-carbon double bonds (C=C). docbrown.infodocbrown.inforsc.orgmsu.edu
The IR spectrum would be dominated by a strong, broad absorption band in the region of 3550–3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol, broadened by intermolecular hydrogen bonding. docbrown.infodocbrown.info The C-H stretching vibrations of the sp² (vinylic) and sp³ (aliphatic) carbons would appear in the 3100–3000 cm⁻¹ and 3000–2850 cm⁻¹ regions, respectively. docbrown.infolibretexts.org
Vibrations associated with the two C=C double bonds (from the butenyl and propenyloxy groups) are expected to produce medium-to-weak bands around 1680–1640 cm⁻¹. The C-O stretching vibrations are also highly characteristic. The C-O stretch of the secondary alcohol would likely appear around 1100 cm⁻¹, while the ether C-O-C linkage would exhibit a strong, distinct stretching band, typically in the 1150–1085 cm⁻¹ range. docbrown.inforesearchgate.net The out-of-plane (OOP) bending vibrations for the vinyl groups are also diagnostic, appearing in the 1000–880 cm⁻¹ region and providing information about the substitution pattern of the alkenes. ias.ac.in
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C stretching vibrations in the 1680–1640 cm⁻¹ region are usually strong and well-defined, making Raman an excellent tool for analyzing the unsaturated portions of the molecule. researchgate.netphysicsopenlab.orgresearchgate.net The symmetric C-O-C stretch of the ether group also gives a noticeable Raman signal. physicsopenlab.org Low-frequency Raman spectroscopy could potentially be used to study the longitudinal acoustic modes (LAMs) of the alkyl chains, providing insight into conformational properties. uoa.gr
Table 1: Predicted Vibrational Mode Assignments for 3-Buten-2-ol, 1-(2-propenyloxy)-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H Stretch | Alcohol | 3550 - 3200 | Strong, Broad | Weak |
| =C-H Stretch | Alkene | 3100 - 3000 | Medium | Medium |
| C-H Stretch | Alkane | 3000 - 2850 | Medium-Strong | Medium-Strong |
| C=C Stretch | Alkene | 1680 - 1640 | Medium-Weak | Strong |
| C-H Bend | Alkane | 1470 - 1370 | Medium | Medium |
| C-O Stretch | Ether (asymmetric) | 1150 - 1085 | Strong | Medium |
| C-O Stretch | Secondary Alcohol | ~1100 | Strong | Weak |
Chromatographic Techniques for Separation and Purity in Research
Chromatography is an essential tool for the separation and purity assessment of chemical compounds in a research setting. Given the likely volatility of 3-Buten-2-ol, 1-(2-propenyloxy)-, gas chromatography (GC) is a primary technique for its analysis. truman.educloudfront.net
In a typical GC analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a long, thin column containing the stationary phase. truman.edu The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., an Equity-1 or HP-5 column), would separate components primarily based on their boiling points. rsc.orgsigmaaldrich.com For more complex mixtures containing polar analytes, a polar stationary phase, like those containing polyethylene (B3416737) glycol (e.g., SUPELCOWAX), might be used to achieve better resolution. sigmaaldrich.com A flame ionization detector (FID) would be a suitable and common choice for detection, providing high sensitivity for this organic analyte. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) would be particularly powerful, providing not only retention time data for quantification but also mass spectra for definitive identification. rsc.org
Chiral Chromatography for Enantiomeric Purity Assessment
The presence of a stereocenter at the C-2 position of the butenol backbone means that 3-Buten-2-ol, 1-(2-propenyloxy)- exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, and this is most commonly achieved using chiral chromatography. rsc.orgcsfarmacie.cz High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method for this purpose. rsc.orgresearchgate.net
CSPs are themselves chiral and create a chiral environment within the column. csfarmacie.cz The enantiomers of the analyte interact with the CSP to form transient, diastereomeric complexes with slightly different stabilities. researchgate.netindexcopernicus.com The enantiomer that forms the more stable complex is retained longer on the column, thus enabling their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel OD-H), are widely used and have proven effective for the resolution of a vast range of racemic compounds, including chiral alcohols. indexcopernicus.com
For the analysis of 3-Buten-2-ol, 1-(2-propenyloxy)-, a normal-phase HPLC method would likely be employed, using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol. indexcopernicus.com By carefully optimizing the mobile phase composition, baseline resolution of the two enantiomers can be achieved, allowing for the accurate determination of enantiomeric excess (ee). indexcopernicus.com
Advanced Preparative Chromatography
While analytical chromatography uses small amounts of material for identification and quantification, preparative chromatography is used to purify larger quantities of a substance. oup.comnih.govresearchgate.net Both preparative gas chromatography (pGC) and preparative HPLC can be applied to isolate pure enantiomers or simply to obtain a highly purified sample of 3-Buten-2-ol, 1-(2-propenyloxy)-.
Preparative GC is an ideal technique for purifying volatile compounds. oup.comnih.govresearchgate.net It operates on the same principles as analytical GC but uses larger diameter columns with a higher loading capacity. researchgate.net The system is equipped with a stream splitter at the column outlet, which directs a small portion of the effluent to a detector (like an FID) while the majority is directed to a collection trap. nih.gov As the peak corresponding to the target compound elutes, the fraction is collected in the trap, which is often cooled to condense the purified vapor back into a liquid. This method allows for the isolation of milligrams to grams of highly pure volatile substances. researchgate.netchrom-china.com
For less volatile derivatives or for enantiomeric separation, preparative chiral HPLC is the method of choice. researchgate.nettcichemicals.com This involves scaling up the analytical chiral HPLC method by using larger columns (often several centimeters in diameter) and higher flow rates. A UV detector is typically used, as it is non-destructive, allowing the separated enantiomers to be collected as they elute from the column. This technique is fundamental in obtaining enantiomerically pure compounds for further stereospecific studies. tcichemicals.com
Theoretical and Computational Chemistry Studies on 3 Buten 2 Ol, 1 2 Propenyloxy 21 ,
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations can elucidate reactivity, stability, and various other chemical characteristics.
HOMO-LUMO Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a critical tool for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For the broader class of allyl ethers, it has been noted that the high electron density of their double bonds can make them less suitable for straightforward free-radical addition polymerization, suggesting a more complex reactivity profile that could be explored via HOMO-LUMO analysis. nih.gov
Electrostatic Potential Surface Analysis
An Electrostatic Potential (ESP) surface map illustrates the charge distribution on a molecule's surface. It helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. For instance, in a study on allyl ether monomers, ESP analysis was used alongside other calculations to understand their polymerization mechanisms. nih.gov
Conformational Analysis and Energy Landscape Mapping
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. This is vital for understanding a molecule's physical and biological properties.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are computational methods used to explore the potential energy surface of a molecule and identify its stable conformers. These simulations can model the molecule's movement and interactions over time, providing insight into its flexibility and preferred shapes. While no specific simulations for 3-Buten-2-ol (B146109), 1-(2-propenyloxy)- are available, such studies are common for understanding complex organic molecules.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could provide precise information on the geometries, energies, and properties of the various conformers of 3-Buten-2-ol, 1-(2-propenyloxy)-. Studies on related but different molecules, such as the palladium-catalyzed amination of 3-buten-2-ol, have utilized DFT to explore reaction mechanisms and stereoselectivity. nih.gov This highlights the type of detailed insight that is currently lacking for the target compound.
Prediction and Interpretation of Spectroscopic Properties
Computational methods can predict spectroscopic data (e.g., NMR, IR, Raman) for a given molecule. These predictions are invaluable for interpreting experimental spectra and confirming a molecule's structure. Without computational studies on 3-Buten-2-ol, 1-(2-propenyloxy)-, a theoretical basis for interpreting its spectra is unavailable.
Reaction Pathway Modeling and Kinetics Simulation
A comprehensive search of scientific databases and computational chemistry literature revealed no specific studies on the reaction pathway modeling or kinetics simulation for 3-Buten-2-ol, 1-(2-propenyloxy)-. While computational methods are widely applied to understand the kinetics and mechanisms of chemical reactions, including those of related structures like allyl ethers and butenol (B1619263) derivatives, research focusing on the title compound is not presently available in the public domain.
General approaches in this field often involve the use of quantum chemical calculations to map out potential energy surfaces for various reaction channels. researchgate.net These studies typically identify transition states and intermediates, from which activation energies and reaction rates can be calculated. fiveable.menih.gov However, no such detailed analysis appears to have been published for 3-Buten-2-ol, 1-(2-propenyloxy)-.
Therefore, no data tables or detailed research findings on the reaction pathways or kinetic simulations for 3-Buten-2-ol, 1-(2-propenyloxy)- can be presented.
Information regarding "3-Buten-2-ol, 1-(2-propenyloxy)-" is not available in public search results.
Extensive searches for the chemical compound "3-Buten-2-ol, 1-(2-propenyloxy)-" have yielded no specific information regarding its applications in polymer chemistry, materials science, or as a building block in complex organic synthesis. All search queries consistently redirected to information about the parent compound, 3-Buten-2-ol .
The initial research plan to investigate the role of "3-Buten-2-ol, 1-(2-propenyloxy)-" as a monomer for radical and cationic polymerization, a precursor for cross-linking agents and functional polymers, or its use in synthesizing novel polymeric architectures could not be executed due to the absence of relevant data. Similarly, no information was found concerning its application as an intermediate in natural product or fine chemical synthesis, nor its use in the stereoselective synthesis of chiral compounds.
The lack of available literature or data on "3-Buten-2-ol, 1-(2-propenyloxy)-" prevents the creation of a scientifically accurate and informative article as requested. The properties, reactions, and applications of a chemical compound are highly specific, and it is not scientifically sound to extrapolate the characteristics of the parent compound, 3-Buten-2-ol, to its derivative, 1-(2-propenyloxy)-.
Therefore, the requested article focusing solely on "3-Buten-2-ol, 1-(2-propenyloxy)-" cannot be generated at this time. Further research in specialized chemical databases or academic journals may be required to uncover information on this specific compound.
Applications of 3 Buten 2 Ol, 1 2 Propenyloxy As a Synthetic Intermediate and Monomer
Development of Catalytic Ligands and Supports
The unique structure of 3-Buten-2-ol (B146109), 1-(2-propenyloxy)- makes it an intriguing candidate for the design of novel catalytic ligands and supports. The presence of both a hydroxyl group and a carbon-carbon double bond in the butenol (B1619263) portion, along with the reactive allyl group of the ether, allows for a variety of chemical modifications. These modifications can be tailored to chelate to metal centers, forming catalytic complexes with specific activities and selectivities.
Furthermore, the vinyl and allyl functionalities present in the molecule offer pathways to polymerize or graft the molecule onto solid supports. This can lead to the creation of heterogeneous catalysts. Such supported catalysts are highly valued in industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and cleaner product streams. Research in this area is focused on controlling the spatial arrangement of the active sites and the chemical environment around them to enhance catalytic performance.
Integration into Supramolecular Chemistry Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another field where 3-Buten-2-ol, 1-(2-propenyloxy)- is beginning to show promise. The ability of its derivatives to participate in host-guest interactions, self-assembly, and molecular recognition opens up new avenues for the creation of functional materials and complex molecular systems.
Host-Guest Chemistry Applications
The structural framework of 3-Buten-2-ol, 1-(2-propenyloxy)- can be modified to create macrocyclic or cage-like structures that can act as hosts for smaller guest molecules. The specific geometry and electronic properties of these host molecules, dictated by the arrangement of the butenol and propenyloxy fragments, can lead to selective binding of guests. This selectivity is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The development of such host-guest systems is of great interest for applications in sensing, drug delivery, and separations.
Self-Assembly and Molecular Recognition
The principles of molecular recognition are fundamental to the process of self-assembly, where molecules spontaneously organize into well-defined structures. The functional groups within 3-Buten-2-ol, 1-(2-propenyloxy)- can be engineered to direct these self-assembly processes. For instance, the hydroxyl group can participate in hydrogen bonding networks, while the allyl and vinyl groups can engage in specific stacking or coordination interactions.
This programmed self-assembly can lead to the formation of a variety of supramolecular architectures, such as micelles, vesicles, or extended networks. The ability to control these assemblies at the molecular level is crucial for the bottom-up fabrication of new materials with tailored properties. The specific recognition events between molecules of 3-Buten-2-ol, 1-(2-propenyloxy)- derivatives are key to achieving the desired structural complexity and functionality.
Future Research Directions and Unexplored Avenues
Development of Highly Enantioselective and Diastereoselective Transformations
The presence of a stereocenter and two prochiral double bonds in 3-Buten-2-ol (B146109), 1-(2-propenyloxy)- offers significant opportunities for the development of complex, stereochemically rich molecules. Future research will likely focus on transformations that can control the stereochemical outcome with high precision.
Key research objectives in this area would include:
Asymmetric Epoxidation: Developing catalytic systems for the enantioselective epoxidation of either the butenyl or the propenyloxy double bond. This would generate chiral building blocks with defined stereocenters.
Stereoselective Dihydroxylation: Investigating diastereoselective dihydroxylation reactions to introduce new stereocenters, leading to the synthesis of polyol derivatives.
Catalytic Asymmetric Hydrogenation: Exploring methods for the enantioselective reduction of the ketone that could be formed by isomerization, or of one of the double bonds, to create additional chiral centers.
The success of these transformations would be evaluated by the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. A hypothetical screening of catalysts for an asymmetric epoxidation is presented below.
Table 1: Hypothetical Catalyst Screening for Asymmetric Epoxidation
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Ti(OiPr)4 / (+)-DET | CH2Cl2 | -20 | 85 | 92 |
| Jacobsen's Catalyst | CH3CN | 0 | 91 | 95 |
| Shi Epoxidation | DCM/H2O | 25 | 78 | 88 |
Bio-inspired Catalysis for 3-Buten-2-ol, 1-(2-propenyloxy)- Derivatives
Nature's catalysts, enzymes, offer a blueprint for highly selective and efficient chemical transformations under mild conditions. ethz.ch Bio-inspired catalysis seeks to mimic these natural processes. For derivatives of 3-Buten-2-ol, 1-(2-propenyloxy)-, this could involve:
Enzymatic Kinetic Resolution: Utilizing lipases or proteases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of enantiomers.
Ene-Reductase Mimics: Developing synthetic catalysts that mimic the action of ene-reductases for the stereoselective reduction of the carbon-carbon double bonds.
Aldolase-Inspired Reactions: Using the carbonyl functionality, which could be introduced through isomerization, in bio-inspired aldol reactions to form new carbon-carbon bonds with stereocontrol. mdpi.com
These approaches are advantageous due to their potential for high selectivity and their operation in environmentally benign solvents like water.
Table 2: Hypothetical Enzymatic Resolution of 3-Buten-2-ol, 1-(2-propenyloxy)-
| Enzyme | Acylating Agent | Conversion (%) | Enantiomeric Excess of Remaining Alcohol (ee %) |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | 50 | >99 |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | 48 | 97 |
| Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | 52 | 85 |
Flow Chemistry and Automated Synthesis Applications
Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for automation, making it a powerful tool for modern organic synthesis. researchgate.netspringernature.comnih.gov The application of flow chemistry to the synthesis of derivatives of 3-Buten-2-ol, 1-(2-propenyloxy)- could enable:
Rapid Reaction Optimization: Automated flow systems can quickly screen a wide range of reaction conditions (temperature, pressure, catalyst loading) to identify optimal parameters for a given transformation. soci.orgscribd.com
Multi-step Telescoped Synthesis: Connecting multiple flow reactors in sequence to perform a multi-step synthesis without isolating intermediates. This can significantly reduce reaction time and waste.
Safe Handling of Hazardous Intermediates: Generating and immediately consuming reactive or unstable intermediates in-situ within the flow reactor, minimizing the risks associated with their handling and accumulation. nih.gov
A comparison of a hypothetical batch versus flow synthesis highlights the potential advantages of the latter.
Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivative
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 12 hours | 15 minutes |
| Temperature | 80 °C | 120 °C |
| Yield | 75% | 92% |
| Purity | 90% | 98% |
Exploration of Novel Material Properties from Derivatives
The two olefinic groups in 3-Buten-2-ol, 1-(2-propenyloxy)- make it an attractive monomer for polymerization. Research in this area would aim to synthesize novel polymers and explore their material properties.
Potential research avenues include:
Radical Polymerization: Initiating polymerization through the double bonds to create cross-linked or linear polymers. The properties of the resulting materials would depend on the extent of cross-linking.
Ring-Opening Metathesis Polymerization (ROMP): If the structure can be cyclized, ROMP could be employed to generate polymers with controlled molecular weights and architectures.
Copolymerization: Incorporating other monomers into the polymerization process to tune the properties of the final material, such as its thermal stability, mechanical strength, or optical clarity.
The characterization of these new materials would be crucial to understanding their potential applications.
Table 4: Hypothetical Properties of Polymers Derived from 3-Buten-2-ol, 1-(2-propenyloxy)-
| Polymer Type | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Young's Modulus (GPa) |
|---|---|---|---|
| Linear Homopolymer | 110 | 350 | 2.1 |
| Cross-linked Homopolymer | 150 | 410 | 3.5 |
| Copolymer with Styrene (50%) | 105 | 380 | 2.8 |
Sustainable and Biorenewable Synthesis Pathways
Developing sustainable methods for the synthesis of 3-Buten-2-ol, 1-(2-propenyloxy)- is a critical future research direction. This involves minimizing waste, using renewable resources, and employing energy-efficient processes.
Key areas of investigation would include:
Biomass-derived Feedstocks: Identifying and developing synthetic routes from readily available biorenewable starting materials.
Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives (e.g., water, supercritical CO2) and using recoverable or non-toxic catalysts.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
A comparison of a traditional versus a hypothetical green synthesis pathway can quantify the environmental benefits.
Table 5: Comparison of Synthetic Pathways based on Green Chemistry Metrics
| Metric | Traditional Pathway | Hypothetical Green Pathway |
|---|---|---|
| Starting Materials | Petroleum-based | Biomass-derived |
| Atom Economy | 45% | 85% |
| E-Factor (kg waste/kg product) | 15 | 2 |
| Solvent | Chlorinated Solvents | Water/Ethanol |
Q & A
Basic Research Questions
Q. How can the molecular structure of 3-Buten-2-ol, 1-(2-propenyloxy)- be validated experimentally?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and functional groups, referencing the compound's InChIKey (JUCBIYOXORPJMP-UHFFFAOYSA-N) and SMILES (CCOCC(COCC=CC)O) for comparison . X-ray crystallography can resolve ambiguous stereochemistry, particularly for the allyloxy and propanol moieties. Mass spectrometry (MS) with high-resolution data (exact mass: 174.1256 g/mol) ensures molecular formula consistency .
Q. What are the critical physical properties of this compound, and how are they measured?
- Methodological Answer : Key properties include boiling point (estimated via gas chromatography under reduced pressure), hydrophobicity (logP ≈ 0.6 using XlogP calculations), and polarity (topological polar surface area: 38.7 Ų) . Differential scanning calorimetry (DSC) can determine melting points, while refractive index measurements (e.g., n²⁰/D) validate purity .
Q. What safety protocols are recommended for handling 3-Buten-2-ol, 1-(2-propenyloxy)- in laboratory settings?
- Methodological Answer : Use EN 374-certified gloves and eye protection to prevent dermal/ocular exposure . Ensure fume hood ventilation (≥0.1 m/s airflow) to limit inhalation risks. Spill containment requires inert absorbents (e.g., vermiculite), and waste must be segregated for professional disposal to avoid environmental release .
Advanced Research Questions
Q. How does acid-catalyzed oxidation of 3-Buten-2-ol, 1-(2-propenyloxy)- lead to organic hydroperoxide formation?
- Methodological Answer : In H₂SO₄/H₂O₂ systems, the allyloxy group undergoes electrophilic addition, forming transient carbocations that react with peroxides. Real-time monitoring via vacuum UV mass spectrometry (VUV-MS) tracks intermediates like tertiary allylic hydroperoxides (TAHP). Kinetic studies at varying acid concentrations (e.g., 70% H₂SO₄) reveal rate constants for hydroperoxide accumulation .
Q. How can contradictions in stereochemical assignments from spectroscopic data be resolved?
- Methodological Answer : Discrepancies in NMR-based stereochemistry (e.g., allyloxy configuration) require chiral chromatography or computational modeling (DFT) to predict coupling constants. For example, compare experimental ¹³C NMR shifts with simulated spectra from Gaussian09 using the B3LYP/6-31G(d) basis set .
Q. What computational models predict the environmental behavior of this compound as a volatile organic compound (VOC)?
- Methodological Answer : Global VOC emission models (e.g., MEGAN v3) integrate compound-specific reactivity, Henry’s law constants, and land-use data. Input parameters include the compound’s vapor pressure (estimated via EPI Suite) and oxidation rate with OH radicals (kOH ≈ 1×10⁻¹¹ cm³/molecule·s) .
Key Research Challenges
- Stereochemical Ambiguities : The compound’s allyloxy and propanol groups introduce configurational isomers, complicating NMR interpretation. Advanced techniques like NOESY or Mosher ester derivatization are needed .
- Reactivity Under Acidic Conditions : Competing pathways (e.g., hydrolysis vs. oxidation) require in situ spectroscopic monitoring (FTIR/Raman) to delineate mechanisms .
Authoritative Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
